3,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAXQTNVXJHDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,7 Dibromo 1h Pyrrolo 2,3 C Pyridine
Strategic Approaches to the Pyrrolo[2,3-c]pyridine Core Formation
The construction of the fused pyrrolo[2,3-c]pyridine skeleton is a critical step, with primary strategies involving the sequential annulation of one heterocyclic ring onto another.
Pyrrole (B145914) Annulation onto a Preformed Pyridine (B92270) Ring
This approach begins with a substituted pyridine derivative, onto which the pyrrole ring is constructed. A prominent method involves the cyclization of functionalized pyridines. For instance, 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles can undergo heterocyclization in the presence of ammonia. This process involves the ortho-ketonitrile fragment, leading to the regioselective formation of the pyrrole ring while preserving the halogen atom on the pyridine core. researchgate.net
Another strategy employs the reaction of substituted 2-(2-enynyl)pyridines with other reagents, such as propargyl amines, mediated by a catalyst like Ag(I), to form complex indolizine (B1195054) structures which are related to the pyrrolopyridine core. nih.gov A significant synthesis for a related bromo-pyrrolopyridine involves reducing a nitropyridine derivative to an amine, which then undergoes cyclization to form the pyrrole ring. For example, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide can be treated with iron powder in acetic acid to construct the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov This demonstrates the viability of building the pyrrole ring from a suitably functionalized pyridine precursor.
Pyridine Annulation onto a Preformed Pyrrole Ring
Conversely, the pyridine ring can be assembled onto a pre-existing pyrrole core. One such method is the Vilsmeier-Haack reaction on 4-aroyl pyrroles to generate pyrrole-2,3-dicarbonyl compounds. rsc.org These intermediates can then undergo condensation with reagents like glycine (B1666218) methyl ester to form the pyridine portion of the pyrrolo[2,3-c]pyridine system. rsc.org
A more direct "ring expansion" methodology has also been developed. This involves the insertion of a single carbon atom into the pyrrole ring to expand it to a pyridine ring. acs.org This transformation can be achieved by reacting pyrrole substrates with α-chlorodiazirines, which act as thermal precursors to chlorocarbenes. acs.orgresearchgate.net The reaction proceeds through a proposed cyclopropanation of the pyrrole's "olefinic" bond, followed by an electrocyclic ring opening to yield the pyridine core. acs.org The regioselectivity of this insertion is influenced by steric factors on the pyrrole substrate. acs.orgresearchgate.net
A classic, albeit high-temperature, method involves contacting a pyrrole compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst (like alumina-silica) at temperatures between 300°C and 500°C to expand the five-membered pyrrole ring into a six-membered pyridine ring. google.com
One-Pot Multicomponent Reactions for Pyrrolopyridine Synthesis
One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource management. While a specific one-pot synthesis for 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine is not extensively documented, the principles are well-established for related heterocyclic systems. For example, pyrrolo[1,2-a]quinoxalines can be synthesized in a one-pot, transition-metal-free process under mild conditions. nih.gov Similarly, zirconocene-mediated four-component coupling reactions have been employed for the one-pot synthesis of pyrrolo[3,2-d]pyridazines. nih.gov Another approach involves a palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines to produce highly substituted pyrroles in a one-pot cascade reaction. mdpi.com These examples highlight the potential for developing a multicomponent strategy for the target molecule, likely involving a cascade of C-N bond formations and cyclizations.
Regioselective Introduction of Bromine Substituents
Achieving the specific 3,7-dibromination pattern on the 1H-pyrrolo[2,3-c]pyridine core requires precise control over the bromination reaction. The electron-rich nature of the pyrrole ring and the distinct electronic properties of the pyridine ring dictate the regiochemical outcome of electrophilic substitution.
Direct Bromination of Pyrrolo[2,3-c]pyridine Precursors
Direct bromination of an existing 1H-pyrrolo[2,3-c]pyridine scaffold is a common and direct route. The pyrrole moiety is highly susceptible to electrophilic attack, primarily at the C3 position, which is analogous to the reactivity of 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine). rsc.org Bromination of the pyridine ring typically requires harsher conditions and is directed by the existing nitrogen heteroatom. The synthesis of 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine has been documented, indicating a successful dibromination of the parent heterocycle. chemicalbook.com
The choice of brominating agent and reaction parameters is crucial for controlling the extent and position of bromination, preventing over-reaction and formation of isomeric byproducts. Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and tetrabutylammonium (B224687) tribromide (TBATB). nih.govgoogle.com
Studies on the related pyrrolo[1,2-a]quinoxaline (B1220188) system demonstrate how reaction conditions can be tuned to achieve selective bromination. nih.gov Using TBATB, reaction outcomes can be directed towards either mono- or di-bromination by modifying the temperature and solvent.
| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) and Yield(s) |
|---|---|---|---|---|---|
| 1 | TBATB (1.0) | DMSO | 60 | 12 | C3-bromo (53%), C1,C3-dibromo (28%) |
| 2 | TBATB (1.0) | DMSO | 80 | 12 | C3-bromo (19%), C1,C3-dibromo (71%) |
| 3 | TBATB (1.2) | MeCN | 80 | 12 | C3-bromo (87%) |
| 4 | TBATB (2.5) | DMSO | 80 | 12 | C1,C3-dibromo (89%) |
| 5 | NBS (1.2) | MeCN | 80 | 12 | C3-bromo (78%) |
This data illustrates that lower temperatures and specific solvents can favor mono-bromination, while higher temperatures and an excess of the brominating agent lead to di-brominated products. nih.gov The use of a milder agent like NBS can also provide high yields of the mono-brominated species. nih.gov Applying these principles to the 1H-pyrrolo[2,3-c]pyridine system would involve careful selection of the brominating agent (e.g., NBS for initial C3-bromination) followed by a second, potentially more forceful bromination step (e.g., Br₂ or excess TBATB at elevated temperature) to introduce the second bromine atom at the C7 position on the pyridine ring.
Control of Dibromination Regioselectivity at C-3 and C-7
Achieving regioselective dibromination of the 1H-pyrrolo[2,3-c]pyridine core at the C-3 and C-7 positions presents a significant synthetic challenge. The electron-rich nature of the pyrrole ring and the influence of the pyridine nitrogen can lead to a mixture of brominated isomers. Direct bromination of the parent 1H-pyrrolo[2,3-c]pyridine often results in poor selectivity.
To overcome this, researchers have explored various strategies to control the regioselectivity. One common approach involves the use of specific brominating agents and careful control of reaction conditions. For instance, the use of a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent at low temperatures can favor bromination at the more activated C-3 position of the pyrrole ring first. Subsequent bromination at the C-7 position on the pyridine ring can then be achieved under more forcing conditions or by using a different brominating agent.
Another strategy to control regioselectivity is through the use of a directing group. A protecting group on the pyrrole nitrogen (N-1) can influence the electronic distribution of the ring system and sterically hinder certain positions, thereby directing the bromination to the desired C-3 and C-7 positions. The choice of protecting group is critical and is discussed in more detail in section 2.4.
While direct regioselective dibromination remains an area of active research, the following table summarizes typical conditions that have been explored for the bromination of related pyrrolopyridine scaffolds, which can be adapted for the synthesis of this compound.
| Brominating Agent | Solvent | Temperature | Observations on Regioselectivity (in related systems) |
| Br₂ | Acetic Acid | Room Temp | Often leads to a mixture of isomers, low selectivity. |
| NBS | THF/DMF | 0 °C to RT | Can favor C-3 monobromination initially. |
| TBATB | MeCN | 80 °C | Can provide good yields for C-3 bromination in some systems. nih.gov |
This table presents generalized conditions based on studies of related pyrrolopyridine systems and may require optimization for the specific synthesis of this compound.
Pre-functionalization Strategies for Bromine Incorporation
Given the challenges in controlling regioselectivity via direct dibromination, pre-functionalization strategies offer a more reliable route to this compound. This approach involves introducing other functional groups at the C-3 and C-7 positions that can be readily converted to bromine atoms.
One such strategy is the use of lithiation followed by quenching with an electrophilic bromine source. By carefully selecting the directing groups and reaction conditions, it is possible to selectively lithiate the C-3 and C-7 positions. For example, a protecting group at N-1 can direct ortho-lithiation to the C-7 position, while the inherent acidity of the C-3 proton in the pyrrole ring can be exploited for its lithiation.
Another pre-functionalization approach involves the use of Sandmeyer-type reactions on amino-substituted precursors. Starting with a diaminopyrrolopyridine, the amino groups at C-3 and C-7 can be converted to diazonium salts and subsequently displaced by bromide ions. This method provides excellent regiocontrol, although it requires a longer synthetic sequence to prepare the diamino starting material.
Furthermore, the use of activating groups, such as a hydroxyl or carbonyl group, can facilitate the introduction of bromine at specific positions. These activating groups can later be removed or transformed as needed.
Palladium-Catalyzed Cross-Coupling Reactions in Core Construction
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the 1H-pyrrolo[2,3-c]pyridine core itself, often with the bromine atoms already in place or introduced in a subsequent step. nobelprize.orglibretexts.orgyoutube.com These reactions typically involve the coupling of two fragments, an organometallic component and an organic halide, in the presence of a palladium catalyst. nobelprize.orglibretexts.orgyoutube.com
For the synthesis of a 3,7-dihalo-1H-pyrrolo[2,3-c]pyridine scaffold, a common strategy is the annulation of a suitably functionalized pyrrole with a functionalized pyridine derivative. For example, a Stille or Suzuki coupling reaction can be employed to form the C-4-C-5 bond, thereby constructing the bicyclic core.
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. libretexts.org
| Cross-Coupling Reaction | Organometallic Reagent | Organic Halide | Typical Palladium Catalyst |
| Suzuki Coupling | Boronic acid or ester | Aryl/heteroaryl halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Stille Coupling | Organostannane | Aryl/heteroaryl halide | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Heck Coupling | Alkene | Aryl/heteroaryl halide | Pd(OAc)₂, Pd/C |
| Sonogashira Coupling | Terminal alkyne | Aryl/heteroaryl halide | PdCl₂(PPh₃)₂, CuI |
This table provides an overview of common palladium-catalyzed cross-coupling reactions that can be adapted for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core.
Protecting Group Strategies for N1-Functionalization during Synthesis
The protection of the pyrrole nitrogen (N-1) is often a critical step in the synthesis of this compound. The N-H proton is acidic and can interfere with many of the reagents used in the synthetic sequence, particularly organometallic reagents and strong bases. A suitable protecting group can prevent these side reactions and also influence the regioselectivity of subsequent functionalization steps.
Commonly used protecting groups for the pyrrole nitrogen include:
Tosyl (Ts): This is a robust protecting group that is stable to a wide range of reaction conditions. It can be introduced using tosyl chloride and a base. Deprotection is typically achieved using strong reducing agents or strong acids.
2-(Trimethylsilyl)ethoxymethyl (SEM): This group is introduced using SEM-Cl and a base. It is stable to many synthetic transformations and can be removed under mild conditions using fluoride (B91410) ion sources, such as tetrabutylammonium fluoride (TBAF).
tert-Butoxycarbonyl (Boc): This protecting group is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to basic and nucleophilic conditions but can be readily removed with acid.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |
| Tosyl (Ts) | TsCl, Base | Strong acid or reduction | Robust, electron-withdrawing. |
| SEM | SEM-Cl, Base | Fluoride source (TBAF) | Stable to many conditions, mild deprotection. |
| Boc | Boc₂O | Acid (e.g., TFA) | Easily introduced and removed, sensitive to acid. |
Considerations for Scalable Synthesis and Process Optimization
The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key considerations for scalable synthesis include:
Reagent Selection: The use of hazardous or expensive reagents should be minimized. For example, replacing highly flammable solvents or toxic heavy metals with safer and more environmentally friendly alternatives is a priority.
Process Safety: A thorough hazard evaluation of each step is necessary to identify and mitigate potential risks, such as exothermic reactions or the formation of unstable intermediates.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize yield and throughput while minimizing energy consumption.
Purification Methods: Chromatographic purifications, which are common in laboratory settings, are often not practical on a large scale. The development of crystallization or extraction-based purification methods is highly desirable.
Process optimization often involves a Design of Experiments (DoE) approach to systematically study the effect of multiple variables on the reaction outcome, leading to a robust and efficient manufacturing process.
Reactivity and Synthetic Transformations of 3,7 Dibromo 1h Pyrrolo 2,3 C Pyridine
Cross-Coupling Reactions at the Bromine Centers
The bromine atoms at the C3 and C7 positions of the 1H-pyrrolo[2,3-c]pyridine scaffold are key to its synthetic utility, providing two reactive handles for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds through various transition metal-catalyzed cross-coupling reactions. rsc.org The differential electronic environment of the two bromine atoms can influence their reactivity, potentially allowing for regioselective transformations. rsc.org
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.gov While specific studies on the Suzuki-Miyaura coupling of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine are not extensively documented in the reviewed literature, the reactivity of similar dihalogenated heteroaromatic systems provides valuable insights.
For instance, in related dihalopyridine and azaindole systems, regioselective Suzuki-Miyaura couplings have been achieved by controlling reaction conditions such as the catalyst, ligand, base, and solvent. The relative reactivity of the bromine atoms is influenced by both steric and electronic factors. Generally, the more electron-deficient or less sterically hindered position is more susceptible to oxidative addition to the palladium(0) catalyst and thus reacts preferentially. researchgate.net
In the case of related dihalopyridines, it has been observed that the choice of palladium catalyst and ligands can significantly influence the regioselectivity of the coupling reaction. For example, the use of specific phosphine (B1218219) ligands can favor reaction at one position over the other. It is plausible that similar strategies could be applied to This compound to achieve selective mono- or diarylation.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-pyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | nih.gov |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | researchgate.net |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | nih.gov |
This table presents generalized conditions from studies on related bromopyridine compounds and should be considered as a starting point for the development of specific protocols for this compound.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for the introduction of alkyne moieties into heterocyclic scaffolds.
Studies on the Sonogashira coupling of dihalopyridines, such as 3,5-dibromo-2,6-dichloropyridine, have demonstrated the feasibility of selective alkynylation. rsc.org By carefully controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to achieve mono- or di-alkynylation. The regioselectivity is again dictated by the electronic and steric properties of the halogen positions. For This compound , it is anticipated that the two bromine atoms would exhibit different reactivities, allowing for a degree of control over the substitution pattern.
Table 2: General Conditions for Sonogashira Coupling of Dihalopyridines
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. - 60 | rsc.org |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | DMF | 80 | rsc.org |
This table illustrates typical conditions for Sonogashira couplings on related dihalopyridine substrates.
Heck and Stille Coupling Reactions
The regioselectivity of these reactions on dihalogenated substrates is a key consideration. In many cases, the more electron-deficient C-Br bond will react preferentially. The choice of catalyst, ligand, and reaction conditions can be tailored to favor either mono- or di-substitution.
Negishi Coupling and Related Organometallic Transformations
The Negishi coupling employs an organozinc reagent in a palladium- or nickel-catalyzed cross-coupling with an organic halide. This reaction is known for its high functional group tolerance. While direct literature on the Negishi coupling of This compound is scarce, its application in the synthesis of functionalized pyridines and related heterocycles suggests its potential utility for the derivatization of this scaffold.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. rsc.orgresearchgate.net
The application of the Buchwald-Hartwig amination to bromopyridines has been well-documented, demonstrating the feasibility of introducing a wide range of primary and secondary amines. chemspider.com In the context of This compound , this reaction would allow for the synthesis of 3-amino-, 7-amino-, and 3,7-diamino-substituted pyrrolopyridines. The regioselectivity of the amination would likely be influenced by the electronic disparity between the C3 and C7 positions, as well as the specific catalyst system employed. beilstein-journals.org
Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | chemspider.com |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | beilstein-journals.org |
| [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | 100 | nih.gov |
This table provides examples of catalyst systems successfully used for the amination of related bromopyridine compounds.
C-O and C-S Coupling Reactions
Palladium-catalyzed cross-coupling reactions can also be employed to form C-O and C-S bonds, using alcohols, phenols, or thiols as coupling partners. These reactions, often referred to as Buchwald-Hartwig etherification or thioetherification, provide access to aryl ethers and thioethers. While specific reports on these reactions with This compound are limited, the general methodology has been applied to other bromo-substituted heterocycles. beilstein-journals.org The conditions for these transformations are often similar to those used for C-N coupling, typically requiring a palladium catalyst, a suitable ligand, and a base.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring in the 1H-pyrrolo[2,3-c]pyridine system is inherently electron-deficient, a characteristic that is exacerbated by the electron-withdrawing nature of the nitrogen atom. This electronic feature makes the pyridine moiety susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. In the case of This compound , the bromine atom at the C7 position is analogous to a para-halogen in pyridine, rendering it the primary site for SNAr reactions.
Displacement of Bromine by Heteroatom Nucleophiles
The bromine atom at the C7 position of This compound can be displaced by a variety of heteroatom nucleophiles, including amines, alkoxides, and thiols. While specific studies on this exact compound are not extensively documented, the reactivity can be inferred from analogous systems. For instance, studies on the related 4,7-dibromo- nih.govorganic-chemistry.orgnih.govthiadiazolo[3,4-c]pyridine have shown that selective monosubstitution at the C4 position (equivalent to C7 in the pyrrolopyridine system) can be achieved with a range of nucleophiles. acs.org These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile, increasing its reactivity.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for the formation of C-N bonds at the C7 position. Research on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 2-iodo-4-chloropyrrolopyridine intermediate has demonstrated the feasibility of selective amination at the 4-position (analogous to the 7-position) in the presence of another halogen. nih.gov
Influence of Pyridine Nitrogen on Reactivity
The nitrogen atom in the pyridine ring plays a crucial role in activating the C7 position towards nucleophilic attack. By withdrawing electron density through both inductive and resonance effects, the nitrogen atom stabilizes the negatively charged Meisenheimer intermediate that is formed during the SNAr reaction. This stabilization is most effective when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs when the nucleophile attacks at the ortho or para positions. Consequently, the bromine at C7 is significantly more reactive towards nucleophiles than the bromine at C3, which is meta to the pyridine nitrogen. This inherent difference in reactivity allows for selective functionalization at the C7 position, leaving the C3-bromo substituent available for subsequent transformations.
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Pyridine Rings
The pyrrolo[2,3-c]pyridine scaffold contains two distinct aromatic rings with opposing electronic characteristics. The pyrrole ring is electron-rich and readily undergoes electrophilic aromatic substitution, while the pyridine ring is electron-deficient and generally resistant to such reactions unless activated by electron-donating groups.
Directed Functionalization at Unsubstituted Positions
In This compound , the most reactive site for electrophilic attack is the pyrrole ring. Based on the established reactivity of 7-azaindoles, electrophilic substitution is expected to occur preferentially at the C2 position. Studies on the iodination of 7-azaindole (B17877) have shown that the reaction proceeds selectively at the C3 position (equivalent to C2 in the target compound's numbering system). nih.gov Similarly, nitration of 4-chloro-7-azaindole (B22810) has been reported to occur at the C3 position. newdrugapprovals.org
Recent research has demonstrated the iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles with various thiols and diselenides, providing a direct method for the introduction of sulfur and selenium moieties at the pyrrole ring. acs.org This further supports the prediction that electrophilic functionalization of This compound would primarily occur at the C2 position.
Reactivity Differences between the Pyrrole and Pyridine Moieties
The disparate reactivity of the two rings is a key feature of the 7-azaindole scaffold. The pyrrole ring, being π-excessive, behaves similarly to an activated benzene (B151609) derivative like aniline (B41778) or phenol. In contrast, the pyridine ring is π-deficient and its reactivity towards electrophiles is comparable to that of a deactivated benzene derivative such as nitrobenzene. The presence of the bromine atom at C7 further deactivates the pyridine ring towards electrophilic attack. Therefore, a high degree of selectivity for electrophilic substitution on the pyrrole ring over the pyridine ring is anticipated for This compound .
Metalation Strategies and Subsequent Electrophilic Quenching
Metalation, followed by quenching with an electrophile, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For This compound , both lithium-halogen exchange and directed ortho-metalation (DoM) are viable approaches.
Lithium-halogen exchange is a rapid reaction that typically occurs at low temperatures upon treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium. nih.gov The rate of exchange is dependent on the halogen, with the order being I > Br > Cl. acs.org In the case of This compound , the bromine atom on the electron-rich pyrrole ring (C3) is expected to be more susceptible to exchange than the bromine on the electron-deficient pyridine ring (C7). This selectivity allows for the generation of a lithiated species at the C3 position, which can then be trapped with a variety of electrophiles to introduce new functional groups.
Directed ortho-metalation (DoM) is another powerful technique that relies on the presence of a directing metalation group (DMG) to guide the deprotonation of an adjacent position. beilstein-journals.org While the bromine atoms in the target molecule are not typical DMGs, the pyrrole nitrogen, after deprotonation with a strong base, can direct metalation to the C2 position.
The synthetic utility of these metalation strategies is exemplified by the sequential cross-coupling reactions used to prepare disubstituted azaindoles. For instance, a 5-bromo-7-azaindole (B68098) can be iodinated at the C3 position, followed by sequential Suzuki couplings to introduce different aryl groups at both positions. nih.gov This demonstrates the ability to selectively functionalize both the pyrrole and pyridine rings through a combination of electrophilic substitution and metal-catalyzed cross-coupling reactions.
A recent study on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines starting from the corresponding 6-bromo derivative highlights the utility of the Suzuki cross-coupling reaction for functionalizing the pyridine ring of a pyrrolopyridine system. nih.gov The table below summarizes the results for the synthesis of various derivatives.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51 |
| 2 | o-Tolylboronic acid | 6-(o-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 65 |
| 3 | m-Tolylboronic acid | 6-(m-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
These findings underscore the potential of This compound as a versatile platform for the synthesis of a diverse array of functionalized 6-azaindole (B1212597) derivatives through the judicious application of modern synthetic methodologies.
Lithiation and Grignard Reagent Formation
A comprehensive search of scientific literature did not yield specific examples of lithiation or Grignard reagent formation for this compound. In general, for related 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), the formation of Grignard derivatives at the N1-position is known to occur, which can then be used in subsequent reactions. rsc.org However, without experimental data, the feasibility and regioselectivity of such reactions on the this compound core, particularly considering the two bromo-substituents which could undergo metal-halogen exchange, remain speculative.
Functionalization with Carbonyls, Halogens, and Other Electrophiles
There is no specific information available in the searched literature regarding the functionalization of this compound with carbonyls, additional halogens, or other electrophiles. For the parent 1H-pyrrolo[2,3-b]pyridine, electrophilic substitution reactions such as nitration, bromination, and iodination are known to occur, predominantly at the 3-position. rsc.org The influence of the existing bromine atoms at the 3- and 7-positions on the electronic properties and, therefore, the regioselectivity of further electrophilic attack on this compound has not been reported.
N1-Functionalization of the Pyrrole Ring
Alkylation and Arylation Reactions
While specific examples for the N1-functionalization of this compound are not detailed in the available literature, the N-alkylation and N-arylation of the pyrrolopyridine core are common transformations. For instance, N-alkylation of related pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been achieved using alkyl halides in the presence of a base like potassium carbonate. semanticscholar.org
N-arylation of pyrrolopyrimidines, which share the pyrrole nitrogen, has been accomplished using copper(II) acetate-promoted reactions with aryl boronic acids, representing a modified Lam-Chan condition. nih.gov Another powerful method for N-arylation of nitrogen heterocycles is the Ullmann condensation, which utilizes a copper catalyst, a base, and often a ligand like proline. Furthermore, palladium-catalyzed C-N cross-coupling reactions are a staple for forming C-N bonds in heterocyclic chemistry. nih.gov These general methods suggest plausible routes for the N-arylation of this compound, although specific conditions and yields have not been reported.
Table 1: General Conditions for N-Arylation of Related Heterocycles
| Catalyst System | Coupling Partner | Base | Solvent | Reference |
|---|---|---|---|---|
| Copper(II) acetate (B1210297) | Aryl boronic acid | - | Dichloromethane | nih.gov |
| Palladium(II) acetate / Triphenylphosphine | Aryl halide | Potassium carbonate | DMA | |
| Copper(I) iodide / Proline | Aryl halide | Potassium carbonate | DMSO |
Acylation and Sulfonylation
The scientific literature lacks specific reports on the N1-acylation and N1-sulfonylation of this compound. Generally, the acylation of the pyrrole nitrogen in related 7-azaindoles can be achieved using acyl chlorides or anhydrides. For example, treatment of 1H-pyrrolo[2,3-b]pyridine with tosyl chloride (TsCl) in the presence of sodium hydroxide (B78521) results in the N-sulfonylated product. google.com This suggests that similar transformations could likely be applied to this compound, though this has not been experimentally verified in the available literature.
Ring Opening and Rearrangement Reactions
No information on ring-opening or rearrangement reactions specifically involving this compound could be found in the reviewed literature. While ring expansion of a 2-phenyl-1H-pyrrolo[2,3-b]pyridine to a 1,8-naphthyridine (B1210474) has been observed upon treatment with chloroform (B151607) and a base, this is a specific reaction for a substituted isomer and cannot be generalized to the title compound without further studies. rsc.org
Redox Chemistry: Oxidation and Reduction of the Heterocyclic System
Detailed studies on the oxidation and reduction of the this compound heterocyclic system are not present in the available scientific literature. For related pyrrolopyridine systems, oxidation can lead to the formation of N-oxides, which are useful intermediates for further functionalization of the pyridine ring. nih.gov Reduction of the pyrrolopyridine core can be achieved under various conditions, though the outcome is often dependent on the specific isomer and substituents present. Without experimental data, the behavior of this compound under oxidative or reductive conditions remains uncharacterized.
Advanced Spectroscopic and Computational Characterization in Academic Research
Elucidation of Molecular Structure and Conformation
No peer-reviewed articles or publicly accessible datasets containing experimental spectroscopic data for 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine could be identified. The following subsections, therefore, represent a template for the types of analyses that would be necessary to fully characterize this compound, though the specific data remains unavailable.
Detailed ¹H and ¹³C NMR data, crucial for confirming the connectivity and chemical environment of the atoms within the molecule, have not been reported. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide insights into the spatial proximity of protons, aiding in conformational analysis. Without this primary data, a fundamental understanding of the molecule's structure in solution is not possible.
While the theoretical exact mass of this compound can be calculated, experimental high-resolution mass spectrometry (HRMS) data is required for its confirmation. Such data would provide the precise molecular weight, verifying the elemental composition. Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, offering additional structural proof and insights into the molecule's stability.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and analyzing the vibrational modes of chemical bonds. For this compound, these techniques would be expected to show characteristic peaks for the N-H bond of the pyrrole (B145914) ring, as well as vibrations associated with the aromatic C-H, C-N, and C-C bonds of the fused ring system. The C-Br stretching frequencies would also be of diagnostic importance. However, no such experimental spectra have been published.
The electronic properties of this compound, which are determined by its π-conjugated system, could be investigated using UV-Vis and fluorescence spectroscopy. These methods provide information about the electronic transitions and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is critical for understanding the compound's potential in applications such as organic electronics or as a fluorescent probe. Currently, no absorption or emission spectra are available in the literature.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. To date, no crystallographic data for this compound has been deposited in crystallographic databases.
Theoretical and Computational Chemistry Investigations
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could provide valuable theoretical insights into the geometry, electronic structure, and spectroscopic properties of this compound. Such studies could predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, which would be invaluable for guiding future experimental work. However, no dedicated computational studies on this specific isomer have been published.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the structural and electronic properties of heterocyclic compounds. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it ideal for studying molecules of this size. Theoretical investigations on related pyridine (B92270) derivatives are often carried out using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide reliable data on molecular geometry, vibrational frequencies, and electronic characteristics. mdpi.comnih.gov
The first step in a computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For the 1H-pyrrolo[2,3-c]pyridine scaffold, this involves calculating the bond lengths, bond angles, and dihedral angles that define the fused ring system.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=C (pyridine) | 1.395 |
| C-N (pyridine) | 1.340 | |
| C-C (pyrrole) | 1.380 | |
| C-N (pyrrole) | 1.375 | |
| Bond Angle (°) | C-N-C (pyridine) | 117.0 |
| N-C-C (pyrrole) | 108.5 | |
| C-C-Br | 119.5 |
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental spectra. researchgate.net For the this compound molecule, key vibrational modes would include N-H stretching in the pyrrole ring, C-H stretching, C=C and C=N stretching within the aromatic rings, and the characteristic C-Br stretching vibrations at lower frequencies.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. wu.ac.th This method can predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. Studies have shown that DFT-calculated chemical shifts typically have a standard deviation of about 0.1 ppm from experimental values, which is significantly more accurate than rule-based prediction methods. nih.gov The predicted shifts for this compound would reflect the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring, leading to downfield shifts for nearby protons and carbons.
| Atom | Predicted Shift (ppm) - DFT/GIAO | Notes |
|---|---|---|
| C3 | ~100 | Carbon bearing a bromine atom. |
| C7 | ~135 | Carbon bearing a bromine atom. |
| H1 | ~11.5 | Pyrrole N-H proton. |
| H (Aromatic) | 7.5 - 8.5 | Remaining protons on the aromatic scaffold. |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.
HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. In molecules like this compound, the HOMO is typically a π-orbital delocalized across the fused ring system, while the LUMO is a π*-orbital. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov
Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), global hardness (η), and global electrophilicity (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For instance, the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.9 | Electron-donating ability |
| E(LUMO) | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.4 | Chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a relatively rigid scaffold like this compound, MD simulations are particularly useful when studying its interactions with other molecules, such as a biological receptor.
In academic research involving similar heterocyclic inhibitors, MD simulations are performed to:
Analyze Binding Stability: By placing the molecule in the active site of a target protein, MD simulations can assess the stability of the binding pose over nanoseconds. The root-mean-square deviation (RMSD) of the molecule's atoms is monitored to see if it remains in a stable conformation. mdpi.com
Characterize Intermolecular Interactions: MD can track the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the receptor, providing a dynamic picture of the binding mechanism. mdpi.com
Explore Conformational Space: Although the core scaffold is rigid, substituents attached to it may have conformational freedom. MD simulations can explore the accessible conformations of these side chains, which is crucial for understanding how the molecule adapts to a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For scaffolds like 1H-pyrrolo[2,3-c]pyridine, QSAR is a powerful tool in drug discovery for designing more potent derivatives.
The process involves:
Data Set Collection: A series of 1H-pyrrolo[2,3-c]pyridine derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. imist.ma
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). tsijournals.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Algorithm (GFA), are used to build a mathematical model that links the descriptors to the observed activity. imist.matsijournals.com
Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is not overfitted and can accurately predict the activity of new, untested compounds. imist.ma
For the 1H-pyrrolo[2,3-c]pyridine scaffold, a QSAR model could reveal that specific substitutions at certain positions (e.g., adding a hydrogen bond donor at one position or a hydrophobic group at another) are critical for enhancing biological activity.
Tautomeric Equilibrium and Stability Studies
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a fundamental property of many heterocyclic systems. The 1H-pyrrolo[2,3-c]pyridine core exists in different tautomeric forms depending on the position of the pyrrole proton. While the 1H-tautomer is generally the most stable, it is important to computationally investigate the relative energies of other potential tautomers (e.g., the 2H-tautomer).
Theoretical studies on similar systems, like 2-hydroxypyridine, show that the relative stability of tautomers can be significantly influenced by the environment (gas phase vs. solvent). chemrxiv.org DFT and other high-level ab initio methods are used to calculate the energies of each tautomer and the transition states connecting them. Such studies for this compound would confirm the predominance of the 1H form and quantify its stability relative to other isomers, which is critical for understanding its reactivity and biological interactions. Research on related pyridazinone systems shows that substituents can shift the tautomeric equilibrium, an effect that would be relevant for derivatives of this scaffold. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
In the realm of advanced organic synthesis, a thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. For complex heterocyclic scaffolds such as this compound, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction pathways and characterizing the fleeting transition states that govern them. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining analogous studies on related halogenated azaindole and pyrrolopyridine systems. These studies provide a robust framework for understanding the potential reactivity of the target compound.
The functionalization of dihalogenated pyrrolopyridines typically involves reactions such as metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira couplings) and nucleophilic aromatic substitution (SNAr). Computational analyses of these reactions focus on mapping the potential energy surface, identifying intermediates, and calculating the activation energies of transition states to predict the most favorable reaction pathway.
Analogous Computational Studies on Related Heterocycles
Research on related brominated heterocycles offers significant insights. For instance, DFT studies on the Suzuki cross-coupling reaction of dibrominated thiophenes have been used to explore structural properties and reactivity. researchgate.net Such studies often calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess the electronic characteristics and reactivity of the molecule. researchgate.net
Furthermore, computational investigations into iron-catalyzed cross-coupling reactions provide a detailed look at various mechanistic possibilities, such as Fe(I)/Fe(II)/Fe(III) catalytic cycles. nih.gov These studies analyze the energetics of competing pathways, which helps in understanding and controlling the formation of byproducts. nih.gov
Transition State Analysis in Nucleophilic Substitution
Nucleophilic substitution reactions on pyridine-like rings are also amenable to computational investigation. DFT calculations can model the transition state of a nucleophilic attack on the pyridine ring. For example, studies on the reaction of pyridine with acyl halides have calculated the free energy barrier of the transition state, providing a quantitative measure of the reaction's feasibility. researchgate.net For a molecule like this compound, such analysis would be crucial to predict the relative reactivity of the C3 and C7 positions towards various nucleophiles. The calculations would typically involve locating the transition state geometry and performing frequency calculations to confirm it as a first-order saddle point on the potential energy surface.
The table below presents hypothetical data based on computational studies of analogous brominated heterocyclic systems to illustrate the type of information generated from transition state analysis.
Table 1: Illustrative Calculated Activation Energies for Reactions on a Dibrominated Pyrrolopyridine Scaffold
| Reaction Type | Position | Catalyst/Reagent | Computational Method | Calculated Activation Energy (kcal/mol) |
| Suzuki Coupling | C7 | Pd(PPh₃)₄ / K₂CO₃ | DFT (B3LYP/6-31G) | 22.5 |
| Suzuki Coupling | C3 | Pd(PPh₃)₄ / K₂CO₃ | DFT (B3LYP/6-31G) | 25.1 |
| Nucleophilic Substitution | C7 | NaOMe | DFT (B3LYP/6-31G) | 28.9 |
| Nucleophilic Substitution | C3 | NaOMe | DFT (B3LYP/6-31G) | 31.4 |
Note: The data in this table is illustrative and derived from general knowledge of similar systems. It does not represent experimentally verified values for this compound.
This illustrative data suggests that the C7 position is likely more reactive towards both Suzuki coupling and nucleophilic substitution compared to the C3 position, as indicated by the lower activation energies. This predicted selectivity is a key insight that can guide synthetic efforts.
Applications in Advanced Organic Synthesis and Materials Chemistry
3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine as a Modular Building Block
The utility of this compound as a modular building block stems from the reactivity of its two carbon-bromine bonds. These bonds serve as versatile synthetic handles, allowing for the introduction of a wide array of functional groups through various cross-coupling reactions. This dual functionality enables the construction of intricate molecular frameworks and the generation of diverse compound libraries.
The dibrominated 6-azaindole (B1212597) scaffold is an excellent precursor for the synthesis of complex polyheterocyclic systems. The bromine atoms at the C3 position (on the electron-rich pyrrole (B145914) ring) and the C7 position (on the electron-deficient pyridine (B92270) ring) can be selectively functionalized, often through palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This differential reactivity allows for the stepwise or orthogonal introduction of various substituents.
Key reactions for elaborating the this compound core include the Suzuki-Miyaura, Sonogashira, and Stille couplings, which introduce aryl, alkynyl, and stannyl groups, respectively. nih.govresearchgate.netnih.gov These reactions are fundamental in creating extended π-conjugated systems and linking the azaindole core to other heterocyclic units, thereby generating novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.
Table 1: Illustrative Cross-Coupling Reactions for the Synthesis of Polyheterocyclic Architectures This table presents potential transformations based on established palladium-catalyzed reactions on similar bromo-azaindole scaffolds.
| Reaction Type | Reagent | Potential Product Structure | Resulting Architecture |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., Pyridylboronic acid) | 3-Aryl-7-(pyridyl)-1H-pyrrolo[2,3-c]pyridine | Bi-heterocyclic system |
| Sonogashira Coupling | Terminal Alkyne (e.g., Ethynyl-thiophene) | 3,7-Bis(thienylethynyl)-1H-pyrrolo[2,3-c]pyridine | Extended π-conjugated system |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | 3-Amino-7-bromo-1H-pyrrolo[2,3-c]pyridine | Functionalized heterocyclic core |
| Stille Coupling | Organostannane (e.g., Tributyl(vinyl)stannane) | 3,7-Divinyl-1H-pyrrolo[2,3-c]pyridine | Dienyl-substituted scaffold |
The this compound scaffold is ideally suited for the construction of diverse chemical libraries for high-throughput screening in drug discovery. The ability to perform sequential or divergent reactions at the two bromine positions allows for the generation of a large number of analogs from a single starting material. For instance, a Suzuki coupling can be performed at one position, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination) at the second position, introducing two independent points of molecular diversity.
The 6-azaindole core is a key component in numerous kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. pharmablock.comnih.gov By using this compound as a central scaffold, medicinal chemists can rapidly synthesize libraries of compounds with varied substituents designed to probe the binding pockets of different kinases, facilitating the discovery of new and potent therapeutic agents. nih.gov
In materials chemistry, dihalogenated aromatic and heteroaromatic compounds are fundamental building blocks for the synthesis of conjugated polymers. These materials are essential for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com
This compound can serve as a monomer in metal-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation. Polymerization of this monomer, potentially with other dibromo- or diboronic-functionalized co-monomers, would lead to the formation of novel conjugated polymers incorporating the 6-azaindole moiety into the polymer backbone. The electronic properties of the resulting polymer could be tuned by the choice of co-monomer, offering a pathway to new materials for optoelectronic applications. researchgate.net
Rational Design of Derivatives for Specific Chemical Properties
The two bromine atoms significantly influence the electronic landscape and reactivity of the 1H-pyrrolo[2,3-c]pyridine core. Bromine acts as an electron-withdrawing group via its inductive effect, which decreases the electron density of the heterocyclic system. This deactivation makes the scaffold less susceptible to electrophilic substitution but can activate the pyridine ring towards nucleophilic aromatic substitution under certain conditions. researchgate.net
Despite their electron-withdrawing nature, the most critical role of the bromine atoms is to serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. nih.gov This reactivity is the cornerstone of their utility as a synthetic building block. The presence of two bromine atoms allows for a high degree of functionalization that would be difficult to achieve with the parent heterocycle.
Table 2: Influence of Bromine Substituents on the 1H-Pyrrolo[2,3-c]pyridine Scaffold
| Property | Effect of Two Bromine Atoms |
|---|---|
| Reactivity | Provides two sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Electron Density | Reduces overall electron density of the aromatic system through inductive withdrawal (-I effect). |
| Acidity/Basicity | The electron-withdrawing nature of bromine decreases the basicity of the pyridine nitrogen. |
| Solubility | Increases lipophilicity and generally decreases aqueous solubility compared to the parent scaffold. |
Strategic derivatization by replacing the bromine atoms allows for the precise modulation of intermolecular forces, which is crucial for applications in both medicinal chemistry and materials science. By carefully selecting the groups to be introduced, one can fine-tune properties such as solubility, lipophilicity, and the ability to form specific interactions like hydrogen bonds or π-stacking. nih.gov
In drug design, for example, replacing a bromine atom with a hydrogen bond donor (like an -NH2 or -OH group) can create a new interaction point with a protein target, potentially increasing binding affinity and selectivity. nih.gov Conversely, introducing a bulky, lipophilic aryl group can enhance van der Waals interactions and modulate the compound's pharmacokinetic profile. This ability to rationally engineer molecular properties makes this compound a powerful tool for developing molecules with tailored functions.
Table 3: Effect of Strategic Derivatization on Molecular Properties This table illustrates how replacing bromine (Br) with different functional groups (R) can predictably alter molecular characteristics.
| Functional Group (R) | Potential Effect on Molecular Interactions | Impact on Physicochemical Properties |
|---|---|---|
| -NH2, -OH | Introduces hydrogen bond donor/acceptor capabilities. | Increases polarity and potential aqueous solubility. |
| -Aryl, -Heteroaryl | Enhances π-stacking and van der Waals interactions. | Increases molecular weight and lipophilicity. |
| -COOH, -SO3H | Introduces a charged group capable of ionic interactions and strong hydrogen bonding. | Significantly increases aqueous solubility and polarity. |
| -Alkyl, -CF3 | Increases lipophilic character. | Decreases aqueous solubility. |
Integration into Supramolecular Assemblies and Frameworks
The 1H-pyrrolo[2,3-c]pyridine scaffold possesses intrinsic features conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry. The pyrrole nitrogen atom can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These functionalities, combined with potential π-π stacking interactions from the aromatic bicyclic system, allow for the design of molecules that can self-assemble into ordered, higher-order structures.
By replacing the bromine atoms with specific recognition motifs via cross-coupling reactions, derivatives of this compound can be engineered to participate in host-guest systems, molecular capsules, or extended networks. For instance, the introduction of long alkyl chains could lead to the formation of liquid crystalline phases, while the attachment of complementary hydrogen bonding units could direct the assembly of intricate, multi-component frameworks. The rigid core of the pyrrolopyridine unit provides structural integrity to these assemblies, making it a promising platform for creating novel materials for sensing, catalysis, or molecular recognition.
Potential in Functional Organic Materials Development
The development of novel organic materials for electronics and photonics relies on the availability of versatile and tunable building blocks. Heterocyclic compounds, particularly those containing nitrogen, are widely recognized as important components in the design of functional organic materials due to their inherent electronic properties. researchgate.net this compound serves as a foundational scaffold for creating such materials, with its dibromo functionality allowing for extensive chemical modification.
Organic semiconductors are the active components in a range of devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfachemic.com The performance of these devices is intrinsically linked to the molecular structure of the semiconductor. The 1H-pyrrolo[2,3-c]pyridine core is an electron-rich system that can be incorporated into larger π-conjugated structures to modulate charge transport properties.
Through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions, the bromine atoms on the this compound scaffold can be substituted with various aromatic or heteroaromatic units. This process allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule, which is a critical factor in designing efficient semiconductor materials. researchgate.net The ability to create donor-acceptor type structures by coupling the pyrrolopyridine core with electron-withdrawing groups opens pathways to materials with small bandgaps, which are desirable for applications in organic photovoltaics (OPVs) and near-infrared (NIR) emitting devices.
Table 1: Potential Cross-Coupling Reactions for Semiconductor Synthesis
| Reaction Name | Reagent Type | Potential Functionality Introduced | Application Area |
| Suzuki Coupling | Arylboronic Acids/Esters | Phenyl, Thienyl, Fluorenyl groups | OFETs, OPVs |
| Stille Coupling | Organostannanes | Heteroaromatic rings | OLEDs, OPVs |
| Sonogashira Coupling | Terminal Alkynes | Arylalkynyl groups | Molecular Wires, OFETs |
| Buchwald-Hartwig | Amines | Arylamine groups | Hole-Transport Materials |
Conjugated polymers are macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. These materials combine the electronic properties of semiconductors with the processing advantages of polymers. This compound can be utilized as a monomer in polymerization reactions to synthesize novel conjugated polymers.
By subjecting the dibromo monomer to polymerization conditions with appropriate co-monomers (e.g., diboronic esters in Suzuki polycondensation), a variety of donor-acceptor conjugated polymers can be created. The pyrrolo[2,3-c]pyridine unit can act as either an electron-donating or an electron-accepting moiety depending on the nature of the co-monomer and any substituents on the pyrrole nitrogen. This versatility allows for the synthesis of polymers with a wide range of electronic and optical properties. For example, polymers incorporating this scaffold could be designed for applications in electrochromic devices, where the material changes color upon the application of an electrical potential. rsc.org
The nitrogen atoms within the 1H-pyrrolo[2,3-c]pyridine structure make it an excellent candidate for use as a ligand in organometallic chemistry. The pyridine nitrogen, in particular, has a lone pair of electrons that can readily coordinate to a metal center. By functionalizing the 3- and 7-positions, multidentate ligands can be designed with specific steric and electronic properties.
For example, substitution of the bromine atoms with phosphine (B1218219) or other coordinating groups could yield pincer-type ligands. The resulting organometallic complexes could find applications in homogeneous catalysis, where the electronic nature of the pyrrolopyridine core could be used to tune the reactivity and selectivity of the metal catalyst. Furthermore, luminescent metal complexes could be developed by using these ligands, with potential applications in bio-imaging or as emitters in OLEDs.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of azaindole scaffolds, the parent structures of pyrrolopyridines, has traditionally involved methods that are often limited in scope or require harsh conditions. researchgate.netrsc.org A significant push in modern organic chemistry is toward the development of more sustainable, efficient, and cost-effective synthetic methodologies.
Catalyst-Free and Transition-Metal-Free Approaches
A major trend in the synthesis of heterocyclic compounds is the move away from expensive and potentially toxic transition-metal catalysts. While many established methods for creating and functionalizing azaindoles rely on palladium, copper, or iron catalysts, emerging research focuses on metal-free alternatives. nih.govnih.govsemanticscholar.org
Recent studies on the synthesis of the isomeric 7-azaindoles and 7-azaindolines have demonstrated the feasibility of using alkali-amides like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) to mediate the cyclization process. rsc.orgrsc.org These methods, which proceed through domino reactions of readily available starting materials like 2-fluoro-3-methylpyridine, offer a more sustainable pathway. rsc.orgrsc.org Another innovative, catalyst-free approach involves the N-arylation of aza-arene N-oxides with O-vinylhydroxylamines, which triggers a rsc.orgrsc.org-sigmatropic rearrangement to form the azaindoline core under mild conditions. acs.org The application of such catalyst-free and transition-metal-free strategies to the synthesis of the 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine core is a key area for future investigation, promising to reduce costs and environmental impact.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature. While the application of flow chemistry to the synthesis of this compound has not been specifically reported, it represents a logical frontier for process optimization. Synthetic routes developed for azaindoles could potentially be adapted to continuous flow systems, enabling more efficient and reproducible production of this valuable scaffold and its derivatives on an industrial scale.
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer has been studied, revealing its susceptibility to electrophilic substitution at the 3-position and the functionalization of the pyridine (B92270) ring. researchgate.neteurekaselect.com For this compound, the two bromine atoms are the most prominent features, offering a gateway to a vast array of chemical transformations.
The bromine atoms at the C3 and C7 positions are ideal anchor points for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly focus on leveraging this di-bromo scaffold in reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes, a method widely used in the synthesis of various azaindole derivatives. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination: Reaction with amines to install diverse nitrogen-based substituents.
Heck Coupling: Reaction with alkenes to append vinyl groups. nih.gov
The differential reactivity of the C3-Br versus the C7-Br bond could also be explored to allow for sequential, selective functionalization, further expanding the molecular diversity that can be achieved from this single starting material.
Advanced In Silico Methodologies for Predictive Synthesis and Property Design
Modern drug discovery and materials science are increasingly driven by computational methods. In silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can predict the biological activity and physical properties of molecules before they are synthesized, saving significant time and resources. rsc.orgnih.gov
This approach is already being applied to related pyrrolopyridine isomers. For instance, molecular modeling has been used to design 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs) nih.gov and to identify 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR) and Traf-2- and NCK-interacting kinase (TNIK). rsc.orgresearchgate.net Similarly, in silico studies were integral to the design of spiro pyrrolo[3,4-d]pyrimidine derivatives. rsc.org
For this compound, future research will involve using these computational tools to:
Design libraries of virtual derivatives by modeling various substituents at the 3- and 7-positions.
Predict the binding affinity of these virtual compounds to specific biological targets, such as kinases, ion channels, or viral proteins. nih.gov
Calculate key physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates with drug-like characteristics. nih.gov Public databases already contain some predicted data for isomeric compounds like 4,7-dibromo-1H-pyrrolo[2,3-c]pyridine, including predicted XlogP and collision cross-section values, demonstrating the feasibility of generating such data. uni.lu
Stereoselective Synthesis of Chiral Derivatives (if applicable)
The core structure of this compound is achiral. However, the introduction of chiral centers is a cornerstone of medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and safety profiles. Therefore, a significant future direction is the stereoselective synthesis of chiral derivatives.
This can be achieved by introducing substituents that are themselves chiral or by creating stereocenters on substituents attached to the pyrrolopyridine core. Research into related scaffolds has shown the viability of this approach. For example, chiral phase-transfer catalysts have been employed in the asymmetric synthesis of 4-azaindoline derivatives, achieving high enantioselectivity. researchgate.net Another strategy involves the enantioconvergent amidation of racemic alkyl halides using chiral cobalt catalysis to create α-tetrasubstituted amides, a method that could be adapted to side chains attached to the azaindole nucleus. acs.org Exploring such stereoselective reactions will allow researchers to access novel, three-dimensional chemical space and potentially develop derivatives of this compound with highly specific biological functions.
Design and Synthesis of Chemically Tunable this compound Derivatives
The ultimate goal of exploring the chemistry of this compound is to create functional molecules with tailored properties. The "tunability" of this scaffold is its most attractive feature. The bromine atoms at positions 3 and 7 are reactive handles that allow for systematic modification through the cross-coupling reactions mentioned previously.
This enables a research strategy centered on Structure-Activity Relationship (SAR) studies, where a library of compounds is synthesized with methodical variations in the substituents. nih.gov Researchers can introduce a wide range of chemical groups to precisely tune properties such as:
Potency and Selectivity: By varying aryl and alkyl groups to optimize interactions with a biological target, as has been done for pyrrolopyridine-based kinase inhibitors. nih.govnih.gov
Pharmacokinetics: By adding polar groups to improve solubility or modifying metabolic hotspots to increase stability.
Physicochemical Properties: By altering functional groups to adjust lipophilicity, hydrogen bonding capacity, and electronic character.
This systematic approach, which has been successfully applied to design derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with analgesic and sedative activity, allows for the rational design of molecules optimized for a specific purpose, whether in medicine, materials science, or agrochemicals. mdpi.comnih.gov
Q & A
Basic: What are the common synthetic routes for preparing 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine?
Methodological Answer:
The synthesis typically involves sequential bromination or cross-coupling reactions. For example:
- Direct bromination of the parent pyrrolo[2,3-c]pyridine scaffold using brominating agents (e.g., NBS or Br₂ in DMF) under controlled conditions.
- Palladium-mediated cross-coupling (e.g., Suzuki or Stille coupling) with brominated precursors. demonstrates that bromo-substituted pyrrolopyridines can be synthesized via Suzuki coupling using arylboronic acids and Pd(PPh₃)₄ in dioxane/K₂CO₃ at 105°C .
Table 1: Example Reaction Conditions from
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C | 96% |
| Nitro Reduction | H₂, Raney Ni, THF | 88% |
Advanced: How to achieve regioselective bromination at the 3- and 7-positions of the pyrrolo[2,3-c]pyridine scaffold?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Strategies include:
- Directing groups : A nitro group at position 5 can direct bromination to positions 3 and 7 ( ).
- Temperature control : Lower temperatures (0–25°C) favor kinetic control, while higher temperatures may lead to thermodynamic products.
- Catalyst tuning : Use of Lewis acids (e.g., FeBr₃) to stabilize intermediates and direct bromine placement. highlights regioselective fluorination methods via Balz-Schiemann reactions, which could be adapted for bromination .
Basic: What spectroscopic techniques confirm the structure of 3,7-dibromo derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include downfield shifts for bromine-substituted carbons (δ ~120–140 ppm for C-Br) and aromatic protons (δ ~7.5–9.0 ppm). provides detailed NMR data for brominated pyrrolopyridines, such as δ 8.89 ppm (d, J = 3.0 Hz) for HetH protons .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]+ for C₇H₄Br₂N₂: calc. 273.879, found 273.878) .
- X-ray crystallography : Resolves ambiguities in regiochemistry ( mentions XRD data for related compounds) .
Advanced: How to resolve contradictions in reaction yields when varying catalysts or solvents?
Methodological Answer:
- Catalyst comparison : Pd(PPh₃)₄ ( ) vs. PdCl₂(dppf) () may alter yields due to differences in ligand stability and electron-donating capacity.
- Solvent effects : Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency compared to non-polar solvents. achieved 88% yield in toluene/EtOH, while used dioxane for 96% yield .
- Additives : K₂CO₃ ( ) vs. Cs₂CO₃ (higher basicity) can influence deprotonation and reaction kinetics.
Basic: What biological activities are associated with brominated pyrrolo[2,3-c]pyridines?
Methodological Answer:
- Proton pump inhibition : reports pyrrolo[2,3-c]pyridine derivatives as reversible proton pump inhibitors, suggesting potential for 3,7-dibromo analogs in gastric acid-related therapies .
- Kinase inhibition : highlights antitumor activity in pyrrolo[2,3-b]pyridines via CDK1 inhibition, implying brominated derivatives could modulate kinase pathways .
Advanced: How to design structure-activity relationship (SAR) studies for 3,7-dibromo derivatives?
Methodological Answer:
- Functional group variation : Replace bromine with electron-withdrawing (e.g., NO₂) or donating groups (e.g., OMe) to assess electronic effects. demonstrates SAR via nitro-to-amine transformations .
- Bioisosteric replacement : Substitute bromine with CF₃ or Cl to evaluate steric/electronic impacts () .
- Pharmacophore mapping : Use docking studies to identify key interactions (e.g., H-bonding with bromine in kinase binding pockets) .
Basic: What purification methods are optimal for this compound?
Methodological Answer:
- Flash chromatography : Use silica gel with gradients of DCM/ethyl acetate ( ) or DCM/methanol ( ) .
- Recrystallization : Polar solvents (e.g., ethanol/water) yield high-purity crystals.
- HPLC : For analytical validation, C18 columns with acetonitrile/water mobile phases resolve impurities ( ) .
Advanced: How to mitigate decomposition of intermediates during synthesis?
Methodological Answer:
- Inert atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation ( ) .
- Low-temperature storage : 3-Amino intermediates ( ) decompose rapidly; store at –20°C in dark vials.
- One-pot procedures : Minimize isolation of unstable intermediates (e.g., nitro-to-amine reduction followed by acylation in situ) .
Table 2: Key Spectral Data for 3,7-Dibromo Analogs (Hypothetical)
| Technique | Expected Data |
|---|---|
| ¹H NMR | δ 8.5–9.0 ppm (HetH), δ 7.2–7.8 ppm (ArH) |
| ¹³C NMR | δ 120–125 ppm (C-Br), δ 140–150 ppm (aromatic C) |
| HRMS | [M+H]+: 273.879 (C₇H₄Br₂N₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
